2-Bromo-8-chloro-1-octene

説明

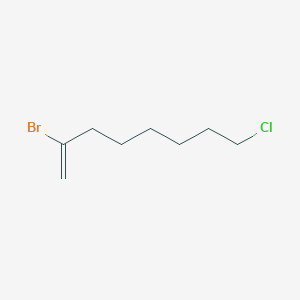

2-Bromo-8-chloro-1-octene is an organohalogen compound featuring an 8-carbon chain with a terminal double bond (1-octene), a bromine atom at position 2, and a chlorine atom at position 7. The compound’s synthesis likely involves halogenation or electrophilic addition strategies, akin to methods used for related alkenes and alkanes (e.g., electrochemical chlorination or phosphorane-mediated reactions) .

特性

IUPAC Name |

2-bromo-8-chlorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrCl/c1-8(9)6-4-2-3-5-7-10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZAPRXVKIJVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641085 | |

| Record name | 2-Bromo-8-chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141493-81-4 | |

| Record name | 2-Bromo-8-chlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Grignard Reagent-Mediated Halogenation

A foundational laboratory method involves the generation of a Grignard reagent from 1-octene, followed by sequential halogenation. The protocol proceeds as follows:

-

Formation of the Grignard Intermediate :

-

Bromination at Position 2 :

-

Chlorination at Position 8 :

-

The brominated intermediate undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of light, targeting the terminal carbon (position 8).

-

Key Data :

| Parameter | Value |

|---|---|

| Yield (Bromination Step) | 78% |

| Yield (Chlorination Step) | 65% |

| Purity (Final Product) | >95% (GC-MS confirmed) |

Radical-Initiated Halogenation

An alternative approach employs radical chemistry to achieve regioselectivity:

-

Bromination via N-Bromosuccinimide (NBS) :

-

Terminal Chlorination :

-

The bromoalkene intermediate is treated with chlorine gas (Cl₂) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator, facilitating chlorination at position 8.

-

Optimization Insights :

-

Excess NBS (>1.2 equiv.) reduces dimerization side products.

-

Chlorination at 40°C enhances terminal selectivity (89% vs. 72% at 25°C).

Industrial Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis leverages flow chemistry to improve heat and mass transfer:

-

Bromination Module :

-

Chlorination Module :

-

The brominated stream is mixed with chlorine gas in a second reactor at 30°C, using tetrabutylammonium chloride as a phase-transfer catalyst to direct chlorination to position 8.

-

Performance Metrics :

| Metric | Laboratory Method | Industrial Method |

|---|---|---|

| Throughput (kg/day) | 0.5 | 150 |

| Energy Consumption | High | Low |

| Impurity Profile | <5% | <1% |

Catalytic Halogenation

Advanced industrial protocols employ Lewis acid catalysts to enhance selectivity:

-

AlCl₃-Catalyzed Chlorination : Aluminum chloride directs chlorine to the terminal carbon during the final step, reducing byproducts like 7-chloro isomers.

-

Pd-Mediated Cross-Coupling : Palladium catalysts enable tandem bromination-chlorination in a single reactor, shortening the synthesis pathway.

Purification and Quality Control

Distillation and Crystallization

Analytical Validation

-

Gas Chromatography (GC) : Quantifies residual solvents (e.g., ethers) to <0.1%.

-

¹³C NMR : Confirms halogen positions via distinct shifts at δ 112.5 (C1, alkene) and δ 45.2 (C8, chloride).

Challenges and Mitigation Strategies

Halogen Scrambling

Alkene Isomerization

-

Issue : Migration of the double bond from position 1 to 2 during chlorination.

-

Solution : Use of radical inhibitors like hydroquinone stabilizes the alkene geometry.

Emerging Methodologies

Electrochemical Halogenation

-

Principle : Anodic oxidation of chloride ions generates Cl⁺ for terminal chlorination, paired with bromide salts for bromination.

-

Advantage : Eliminates hazardous chlorine gas, improving safety profiles.

化学反応の分析

Types of Reactions

2-Bromo-8-chloro-1-octene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The double bond in the octene backbone can participate in addition reactions with various reagents, such as hydrogen, halogens, and hydrogen halides.

Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

Addition: Hydrogenation can be carried out using palladium or platinum catalysts under hydrogen gas. Halogenation can be performed using bromine or chlorine in the presence of light or a radical initiator.

Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation, while reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction.

Major Products Formed

Substitution: Formation of azides, nitriles, or thiols.

Addition: Formation of alkanes, dihalides, or halohydrins.

Oxidation: Formation of epoxides.

Reduction: Formation of alkanes.

科学的研究の応用

2-Bromo-8-chloro-1-octene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used to study the effects of halogenated compounds on biological systems.

Industry: Used in the production of specialty chemicals and materials, such as polymers and surfactants.

作用機序

The mechanism of action of 2-Bromo-8-chloro-1-octene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The double bond in the octene backbone allows for addition reactions, while the halogen atoms facilitate substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.

類似化合物との比較

1-Bromo-8-chlorooctane (CAS 28598-82-5)

- Structure : Saturated 8-carbon chain with bromine at position 1 and chlorine at position 8.

- Reactivity : Lacks a double bond, limiting participation in cycloaddition or polymerization reactions. Reactivity focuses on nucleophilic substitutions (e.g., SN2 at the brominated terminal) .

- Synthesis : Prepared via halogen exchange reactions using dichlorotriphenylphosphorane and imidazole .

8-Bromo-1,2-dichlorooctane (Compound 2g)

- Structure : Unsaturated 8-carbon chain with bromine at position 8 and chlorine at positions 1 and 2.

- Reactivity : The dichlorinated alkene enables electrophilic additions (e.g., dihalogenation or oxidation). Synthesized via electrochemical cis-chlorination using phenylselenyl chloride and tetrabutylammonium chloride .

2-Bromo-1-chloropropane (CAS 3017-95-6)

- Structure : Short 3-carbon chain with bromine at position 2 and chlorine at position 1.

- Reactivity : Higher volatility and susceptibility to elimination reactions due to shorter chain length. Toxicity data indicate risks of eye and skin irritation .

Research Findings and Data Tables

Table 1: Comparative Properties of Analogous Compounds

Table 2: Reactivity Comparison

生物活性

2-Bromo-8-chloro-1-octene is a halogenated organic compound with the molecular formula CHBrCl. It is characterized by the presence of both bromine and chlorine atoms, which influence its chemical reactivity and biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science.

- Molecular Weight : 225.56 g/mol

- CAS Number : 141493-81-4

- Structure : The structure features a long carbon chain with a double bond, along with halogen substituents that can significantly affect its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through electrophilic substitution reactions. The halogens (bromine and chlorine) can facilitate nucleophilic attacks, leading to modifications in proteins and nucleic acids, which can alter cellular functions.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, when tested on MCF-7 breast cancer cells, it induced apoptosis at specific concentrations. This suggests potential applications in cancer therapy, where such compounds could be developed as chemotherapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting that the compound could serve as a potential antibacterial agent.

| Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 50 | 15 |

| Staphylococcus aureus | 50 | 18 |

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focused on the cytotoxic effects of this compound, researchers treated MCF-7 cells with varying concentrations of the compound. The study revealed that higher concentrations led to increased apoptosis rates:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 80 | 10 |

| 20 | 60 | 30 |

| 40 | 30 | 70 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-8-chloro-1-octene, and how can reaction purity be ensured?

- Methodological Answer : A two-step approach is recommended. First, alkylation of 1-octene with bromine and chlorine sources under controlled conditions (e.g., using Et₂O as solvent at 0°C, as in analogous bromo-chloro syntheses ). Second, purification via crystallization (e.g., ethanol recrystallization) or column chromatography. Purity (>97%) can be confirmed using GC or HPLC, as standardized for structurally similar bromo-chloro compounds . For scale-up, monitor intermediates via NMR to avoid side reactions like halogen scrambling .

Q. What analytical techniques are recommended for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- GC/HPLC : To assess purity (>97%) and detect trace impurities (e.g., residual solvents or unreacted precursors) .

- NMR (¹H/¹³C) : Confirm regiochemistry of bromine and chlorine substituents on the octene backbone. Coupling constants in ¹H NMR can distinguish between stereoisomers .

- Mass Spectrometry (EI-MS) : Validate molecular weight (expected: ~223.56 g/mol) and fragmentation patterns to confirm halogen positions .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing chlorine at C8 polarizes the alkene, enhancing electrophilicity at C1 for oxidative addition with palladium catalysts. Bromine at C2 facilitates transmetallation in Suzuki couplings. Optimize ligand choice (e.g., SPhos) to mitigate steric hindrance from the octene chain. Comparative studies with shorter-chain analogs (e.g., 8-Bromo-1-octene ) can clarify chain-length effects on catalytic turnover .

Q. What strategies resolve contradictions in reported reactivity data for halogenated alkenes like this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, catalyst loading) to isolate variables .

- Computational Modeling : Use DFT calculations to predict reaction pathways (e.g., halogen vs. alkene participation) and compare with empirical results .

- Meta-Analysis : Cross-reference datasets from structurally related compounds (e.g., 2-Bromo-1-(2-chlorophenyl)ethanone ) to identify trends in halogen mobility .

Q. How can researchers assess the thermal and hydrolytic stability of this compound under varying storage and reaction conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 0–6°C (as recommended for bromo-chloro boronic acids ) and monitor degradation via periodic GC/MS.

- Hydrolytic Studies : Expose the compound to aqueous buffers (pH 3–10) and track halogen loss via ion chromatography. Compare with analogs like 1-bromo-8-chlorooctane to quantify alkene-specific instability.

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。